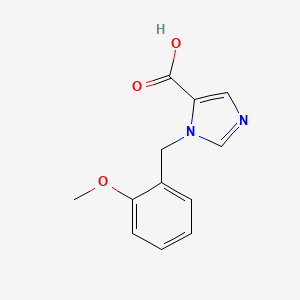

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzodioxole . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular formula of “1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide” is C11H9NO2 . The molecular weight is 187.19 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 98.37°C, a predicted boiling point of 347.0°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .科学的研究の応用

Halonium-Initiated C-O Bond Formation

A study by Ying Wei et al. (2012) outlines an efficient method for C-O bond formation via carboxylic acid catalyzed reaction of 1-acetylcyclopropanecarboxamides, offering access to biologically significant 5-amino-3(2H)-furanones. This process highlights the utility of cyclopropane derivatives in creating complex organic structures through halonium-initiated tandem oxa-cyclization and ring-opening mechanisms (Ying Wei et al., 2012).

Radical Polymerization of Cyclic Monomers

Research by N. Moszner et al. (1999) explores the synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, demonstrating the production of hard, transparent, crosslinked polymers. This work showcases the relevance of cyclopropane derivatives in material science, particularly in the creation of polymers with specific physical properties (N. Moszner et al., 1999).

Cyclopropanation of Alkenes

K. Miki et al. (2004) detailed a catalytic process for cyclopropanation of alkenes using ene-yne-ketones, leading to 5-phenyl-2-furylcyclopropane derivatives. This method highlights the synthetic versatility of cyclopropane derivatives in forming structurally diverse compounds through transition metal-catalyzed reactions (K. Miki et al., 2004).

X-Ray Study of Cyclopropane Derivatives

A study by M. Cetina et al. (2004) on the synthesis and X-ray structural analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the geometric configuration and potential for biological interaction of cyclopropane-containing compounds. The detailed structural elucidation contributes to the understanding of cyclopropane derivatives in drug design and development (M. Cetina et al., 2004).

Rhodium-Catalyzed Oxidative Cycloaddition

T. Hyster and T. Rovis (2010) describe an oxidative cycloaddition of benzamides and alkynes using Rh(III) catalysts, which proceed via N-H and ortho C-H activation. This research outlines a novel approach to isoquinolones, underlining the cyclopropane derivatives' role in facilitating complex chemical transformations (T. Hyster & T. Rovis, 2010).

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNZOAVMSZJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)